molecular formula C16H15FO2 B1327460 4'-Fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898769-95-4

4'-Fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No. B1327460
CAS RN: 898769-95-4
M. Wt: 258.29 g/mol
InChI Key: MUGWJGINABNQGG-UHFFFAOYSA-N
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Description

4’-Fluoro-3-(2-methoxyphenyl)propiophenone , also known by its IUPAC name 1-(4-fluorophenyl)propan-1-one , is an aryl ketone . It appears as a colorless liquid with a sweet smell. Although it is insoluble in water , it readily mixes with organic solvents. This compound finds application in the synthesis of other organic compounds .


Synthesis Analysis

Propiophenone can be synthesized through the Friedel–Crafts reaction between propanoyl chloride and benzene. Commercially, it is produced by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at temperatures ranging from 450°C to 550°C . Additionally, α-methoxystyrene undergoes rearrangement to form propiophenone when heated at 300°C .


Molecular Structure Analysis

The molecular formula of 4’-Fluoro-3-(2-methoxyphenyl)propiophenone is C9H9FO , with a molar mass of 152.1656 g/mol . Its chemical structure consists of a propanone (ketone) group attached to a 4-fluorophenyl ring. The compound’s IUPAC Standard InChI is: InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

4’-Fluoro-3-(2-methoxyphenyl)propiophenone serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it contributes to the production of phenmetrazine (an appetite suppressant) and propoxyphen . Other drugs derived from propiophenone include PDM-35, Eprazinone, Methcathinone (leading to ephedrine), Trimebutine, Amfepramone, Diphepanol, Metamfepramone, Etoxadrol, Hydroxyphenamate, Phendimetrazine, Iminophenimide, Bencisteine, Flumecinol, Pyrroliphene, and Perisone .

Scientific Research Applications

Organic Synthesis

4’-Fluoro-3-(2-methoxyphenyl)propiophenone: serves as a precursor in organic synthesis, particularly in the formation of complex molecules. Its structure allows for various chemical reactions, such as the Claisen-Schmidt condensation, which can lead to the synthesis of chalcones . These chalcones are valuable intermediates in the synthesis of more complex organic compounds.

Antiparasitic Research

The structural analogs of this compound have shown promise as antiparasitic agents. Research into halogenated chalcones, for instance, has indicated potential for treating diseases like leishmaniasis .

properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGWJGINABNQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644177
Record name 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-3-(2-methoxyphenyl)propiophenone

CAS RN

898769-95-4
Record name 1-(4-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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